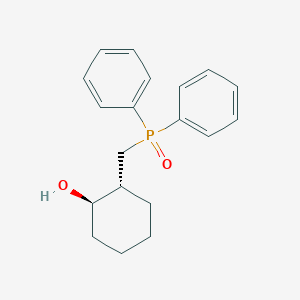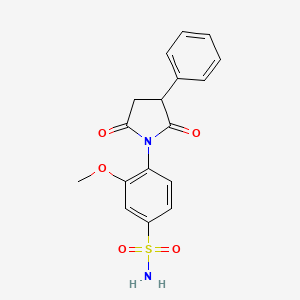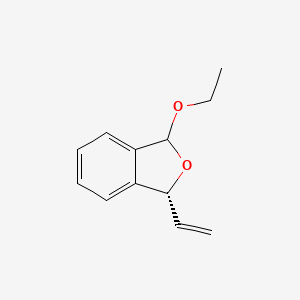![molecular formula C24H29BrClP B12894749 (2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound’s structure includes a biphenyl core substituted with bromine and chlorine atoms, along with a dicyclohexylphosphine group. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the reaction of 2-bromo-6-chlorobiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction may be catalyzed by palladium complexes to enhance the yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product quality .
化学反応の分析
Types of Reactions
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: The compound is often used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to facilitate the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the biphenyl core with another aromatic ring .
科学的研究の応用
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has several scientific research applications:
作用機序
The mechanism by which (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
類似化合物との比較
Similar Compounds
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diisopropylphosphine: Similar structure but with diisopropyl groups instead of dicyclohexyl groups.
(2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)diphenylphosphine: Contains diphenyl groups instead of dicyclohexyl groups.
Uniqueness
The uniqueness of (2’-Bromo-6-chloro-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine lies in its specific steric and electronic properties imparted by the dicyclohexylphosphine group. This makes it particularly effective in certain catalytic reactions, providing higher selectivity and efficiency compared to similar compounds .
特性
分子式 |
C24H29BrClP |
|---|---|
分子量 |
463.8 g/mol |
IUPAC名 |
[2-(2-bromophenyl)-3-chlorophenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C24H29BrClP/c25-21-15-8-7-14-20(21)24-22(26)16-9-17-23(24)27(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14-19H,1-6,10-13H2 |
InChIキー |
JVSFOGKXQJSMPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



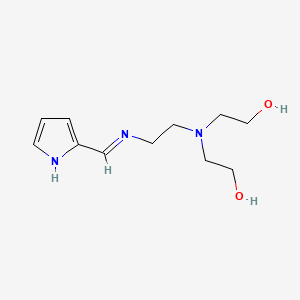
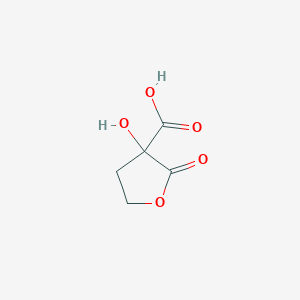

![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
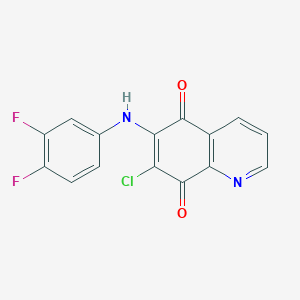
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
